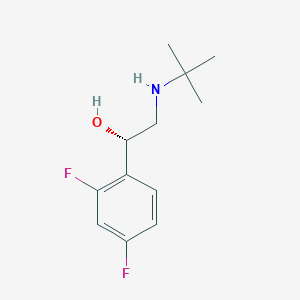
(S)-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. The compound features a tert-butylamino group and a difluorophenyl group, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate difluorophenyl precursor and tert-butylamine.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired stereochemistry.
Catalysts and Reagents: Common catalysts and reagents include chiral catalysts to induce the (S)-configuration and reducing agents to facilitate the formation of the ethanol group.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Flow Microreactor Systems: These systems offer a more efficient and sustainable method for the synthesis of the compound, allowing for better control over reaction conditions and higher yields.
Batch Processes: Traditional batch processes may also be used, although they are generally less efficient compared to flow microreactor systems.
化学反応の分析
Types of Reactions
(S)-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the ethanol group to produce different alcohol derivatives.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(S)-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies investigating the effects of chiral compounds on biological systems.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, depending on its specific application.
Pathways Involved: It can modulate various biochemical pathways, including those involved in neurotransmission and signal transduction.
類似化合物との比較
Similar Compounds
®-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol: The enantiomer of the compound, which may have different biological activities and properties.
2-(tert-Butylamino)-1-(2,4-difluorophenyl)propanol: A structurally similar compound with a different carbon chain length.
2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanone: A ketone derivative with distinct chemical properties.
Uniqueness
(S)-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol is unique due to its specific stereochemistry and the presence of both tert-butylamino and difluorophenyl groups, which confer distinct reactivity and biological activity compared to similar compounds.
特性
IUPAC Name |
(1S)-2-(tert-butylamino)-1-(2,4-difluorophenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2NO/c1-12(2,3)15-7-11(16)9-5-4-8(13)6-10(9)14/h4-6,11,15-16H,7H2,1-3H3/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKDKMWNIGHDAE-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=C(C=C(C=C1)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@H](C1=C(C=C(C=C1)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460529 |
Source


|
| Record name | (S)-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
782482-50-2 |
Source


|
| Record name | (S)-2-(tert-Butylamino)-1-(2,4-difluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/structure/B1312556.png)


![4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1312575.png)








